N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 303988-21-8
VCID: VC5670585
InChI: InChI=1S/C20H15FN2O3S/c1-13-2-9-17(10-3-13)27-19-11-4-14(12-18(19)23(25)26)20(24)22-16-7-5-15(21)6-8-16/h2-12H,1H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Molecular Formula: C20H15FN2O3S
Molecular Weight: 382.41

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide

CAS No.: 303988-21-8

Cat. No.: VC5670585

Molecular Formula: C20H15FN2O3S

Molecular Weight: 382.41

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide - 303988-21-8

Specification

CAS No. 303988-21-8
Molecular Formula C20H15FN2O3S
Molecular Weight 382.41
IUPAC Name N-(4-fluorophenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Standard InChI InChI=1S/C20H15FN2O3S/c1-13-2-9-17(10-3-13)27-19-11-4-14(12-18(19)23(25)26)20(24)22-16-7-5-15(21)6-8-16/h2-12H,1H3,(H,22,24)
Standard InChI Key CEQWHJTUZOHKCR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]

Introduction

Molecular Architecture and Structural Features

Core Benzamide Framework

The benzamide backbone serves as the structural foundation, with substitutions at the 3- and 4-positions introducing distinct electronic and steric effects. The 3-nitro group imposes strong electron-withdrawing characteristics, polarizing the aromatic ring and influencing reactivity in nucleophilic or electrophilic reactions . Comparatively, the 4-sulfanyl group bonded to a 4-methylphenyl substituent introduces a thioether linkage, which differs electronically from sulfonamide or sulfonyl analogs due to sulfur’s reduced oxidation state (S⁰ vs. S⁴⁺/S⁶⁺) . This configuration likely enhances lipophilicity, as evidenced by the LogP value of 3.45 in N-(4-methoxyphenyl)-3-nitrobenzamide , though the fluorophenyl group may moderate solubility through polar interactions.

Substituent Geometry and Conformational Analysis

In related structures, such as N-(4-methylphenylsulfonyl)-3-nitrobenzamide, the dihedral angle between the benzamide and sulfonyl-linked aromatic rings ranges from 79.4° to 89.8°, depending on substituent positioning . For the target compound, the sulfanyl group (C–S–C) is expected to adopt a similar torsional arrangement, though the absence of sulfonyl oxygen atoms may reduce hydrogen-bonding capacity. Computational modeling predicts a dihedral angle of approximately 85° between the benzamide and 4-methylphenylthio groups, aligning with the L-shaped conformations observed in sulfonamide analogs .

Synthetic Pathways and Reaction Mechanisms

Proposed Synthesis Route

The synthesis of N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide may follow a multi-step protocol:

  • Nitration of Benzoyl Chloride: Introducing the nitro group at the 3-position via mixed acid (HNO₃/H₂SO₄) nitration.

  • Thioether Formation: Reacting 4-mercapto-3-nitrobenzoyl chloride with 4-methylbromobenzene under basic conditions (e.g., K₂CO₃) to form the 4-[(4-methylphenyl)sulfanyl] intermediate.

  • Amide Coupling: Condensing the acyl chloride with 4-fluoroaniline using a coupling agent such as POCl₃, as demonstrated in the synthesis of N-(4-methylphenylsulfonyl)-3-nitrobenzamide .

Challenges in Purification

The presence of electron-withdrawing groups (nitro, fluorophenyl) may reduce solubility in aqueous media, necessitating recrystallization from polar aprotic solvents like dimethylformamide (DMF). Analogous compounds, such as N-(4-methoxyphenyl)-3-nitrobenzamide, exhibit melting points near 459 K , suggesting similar thermal stability for the target molecule.

Crystallographic and Spectroscopic Characterization

Predicted Crystal Packing

In sulfonamide analogs, inversion dimers stabilized by N–H···O hydrogen bonds dominate the crystal lattice . For the target compound, the absence of sulfonyl oxygen atoms eliminates classical N–H···O interactions. Instead, weaker C–H···O and C–H···F contacts may govern packing, with fluorophenyl groups participating in orthogonal aromatic interactions.

Table 1: Hypothetical Bond Lengths and Angles (Derived from Analog )

ParameterValue (Å/°)
C–S (sulfanyl)1.78–1.82
C–N (amide)1.34–1.38
Dihedral Angle (Ar–S–Ar)82–88°

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .

  • ¹H NMR: Distinct signals for fluorophenyl protons (δ 7.2–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm) .

Physicochemical Properties and Solubility

Lipophilicity and Partition Coefficients

The LogP value is estimated at 3.8–4.2, extrapolated from N-(4-methoxyphenyl)-3-nitrobenzamide (LogP = 3.45) and adjusted for the fluorophenyl group’s electronegativity. This suggests moderate membrane permeability, potentially favorable for bioactive molecules.

Solubility Profile

Limited aqueous solubility (<0.1 mg/mL) is anticipated due to the hydrophobic 4-methylphenylthio group. Co-solvents like ethanol or polyethylene glycol may enhance dissolution, as seen in sulfonamide derivatives .

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